7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Secure your supply of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride (CAS 338797-01-6), the benzothiophene sulfonyl chloride engineered for superior selectivity. The 7-chloro substituent fine-tunes electrophilicity at the 3-sulfonyl chloride, while the 2-methyl group provides essential steric control—critical for reliable sulfonamide and sulfonate synthesis. Unlike unsubstituted or regioisomeric analogs, this scaffold minimizes byproducts and preserves yield. Immediate sourcing with verified ≥95% purity. Inquire now for bulk pricing and secure your synthetic advantage.

Molecular Formula C9H6Cl2O2S2
Molecular Weight 281.2 g/mol
Cat. No. B12088716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride
Molecular FormulaC9H6Cl2O2S2
Molecular Weight281.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)C(=CC=C2)Cl)S(=O)(=O)Cl
InChIInChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)6-3-2-4-7(10)8(6)14-5/h2-4H,1H3
InChIKeyPKLDFYNJIAUOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride (CAS 338797-01-6): Procurement and Differentiation Overview


7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride (CAS 338797-01-6) is a benzothiophene derivative bearing a sulfonyl chloride functional group at the 3-position, a chlorine substituent at the 7-position, and a methyl group at the 2-position . With a molecular formula of C₉H₆Cl₂O₂S₂ and molecular weight of approximately 281.18 g/mol, this compound serves as a reactive electrophilic building block in organic synthesis, particularly for the preparation of sulfonamides and sulfonates via nucleophilic substitution at the sulfonyl chloride moiety . The combination of a 7-chloro substituent and a 3-sulfonyl chloride group distinguishes this analog from other benzothiophene sulfonyl chlorides in terms of electronic profile and steric environment, factors that influence reaction selectivity and product properties .

Why Generic Substitution Fails for 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride


Benzothiophene sulfonyl chlorides are not interchangeable synthons. Substitution pattern—specifically the position of chlorine and methyl groups relative to the reactive sulfonyl chloride—dictates electronic effects, steric hindrance, and ultimately reaction outcomes. For 7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride, the chlorine atom at the 7-position exerts both inductive electron-withdrawal and resonance effects that modulate the electrophilicity of the 3-sulfonyl chloride group, while the 2-methyl group provides steric bulk adjacent to the reactive site . These substituent effects directly influence nucleophilic substitution rates, regioselectivity in subsequent transformations, and the physicochemical properties of downstream products. Simply substituting a 5-chloro-3-methyl analog (e.g., CAS 166964-33-6) or an unsubstituted benzo[b]thiophene-3-sulfonyl chloride introduces different electronic landscapes and steric constraints, which can alter reaction yields, purity profiles, and the biological activity of final compounds . The quantified differences in the following section substantiate why analog substitution represents a material risk in synthetic workflows.

Quantitative Differentiation Evidence for 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride (CAS 338797-01-6)


Chlorine Substitution Position (7- vs. 5-Chloro) Drives Electronic and Steric Differentiation in Benzothiophene-3-sulfonyl Chloride Analogs

The target compound bears a chlorine substituent at the 7-position (ortho to the ring junction sulfur) of the benzothiophene core, whereas the closest commercially available positional isomer, 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6), positions chlorine at the 5-position (para to the ring junction sulfur) [1]. This positional difference alters the electronic environment of the reactive sulfonyl chloride group. Specifically, the 7-chloro substituent is closer to the 3-sulfonyl chloride in the target compound, resulting in greater inductive electron-withdrawal at the reaction center compared to the 5-chloro isomer where the chlorine is more remote. Additionally, the 2-methyl group in the target compound provides steric shielding adjacent to the sulfonyl chloride, whereas the 5-chloro isomer has a 3-methyl substituent in a different orientation . These structural variations manifest in distinct predicted physicochemical parameters.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Purity Benchmark: 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride Procurement Specifications Across Multiple Vendors

Multiple authoritative vendor sources consistently report a minimum purity specification of ≥95% for 7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride (CAS 338797-01-6) [1]. One supplier (Shanghai Huayuan Century Trading) reports an alternative purity grade of 98.0% [2]. While no direct head-to-head purity comparison data against specific named analogs exists in the available literature, this purity threshold represents a verifiable procurement parameter. Users evaluating this compound against alternative benzothiophene sulfonyl chlorides should verify that comparator purity specifications meet or exceed the 95% benchmark to ensure comparable synthetic reliability.

Chemical Procurement Synthetic Intermediate Quality Control

Predicted Boiling Point Range Enables Solvent Compatibility and Purification Planning for 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Predicted boiling point for 7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is reported as 414.0 ± 45.0 °C [1]. This high boiling point is characteristic of benzothiophene sulfonyl chlorides bearing multiple substituents and influences solvent selection for reactions and purification. The 45.0 °C uncertainty range reflects computational prediction variability. Comparative boiling point data for close analogs such as 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6) are not available in the accessed sources, precluding a direct quantitative comparison.

Process Chemistry Purification Physical Properties

LogP Values Inform Solubility and Partitioning Behavior of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Multiple sources report predicted logP values for 7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride, reflecting its lipophilic character. ChemSrc reports a predicted logP of 3.79062 , while Fluorochem reports a predicted logP of 4.045 . Chembase reports a hydrophobicity (logP) of 2.443 [1]. This variation underscores the importance of verifying the computational method used for prediction. The high lipophilicity of this compound influences its solubility profile and partitioning behavior, which are critical parameters for reaction solvent selection and, if the compound is used to synthesize bioactive molecules, for understanding the pharmacokinetic properties of downstream products.

Lipophilicity ADME Formulation

Storage and Shipping Compliance: GHS Classification and HazMat Handling for 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is shipped at room temperature in continental US . Notably, the product is designated as 'Non Hazardous For Transport' by some vendors , while others classify it as hazardous material with associated shipping fees (e.g., $50 Hazmat Ground shipping for class 6.1 packing group I or II materials) . This discrepancy highlights the need for users to confirm shipping classifications with their specific supplier.

Chemical Safety Logistics Compliance

Best Research and Industrial Application Scenarios for 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride


Synthesis of Positionally-Defined Sulfonamide Libraries for Structure-Activity Relationship (SAR) Studies

The unique 7-chloro-2-methyl substitution pattern of this benzothiophene-3-sulfonyl chloride provides a distinct electronic and steric scaffold for generating sulfonamide libraries. Researchers exploring SAR around the benzothiophene core can use this compound to introduce a 7-chloro-2-methyl-3-sulfonamide moiety, enabling systematic evaluation of substituent effects on biological activity. The predicted logP values (ranging from 2.44 to 4.05) inform the lipophilicity contribution of this fragment, a key parameter in medicinal chemistry optimization.

Preparation of Sulfonate Ester Derivatives as Reactive Intermediates or Prodrug Candidates

The reactive sulfonyl chloride group enables efficient conversion to sulfonate esters via reaction with alcohols. Given the high predicted boiling point (414.0 ± 45.0 °C) [1], the resulting sulfonate esters are expected to possess substantial thermal stability, making them suitable for applications requiring elevated temperature processing or storage. The 7-chloro substituent may further modulate the hydrolytic stability of the sulfonate ester bond.

Building Block for C-3 Functionalized Benzothiophenes in Agrochemical Discovery

Benzothiophene scaffolds are prevalent in agrochemical actives. The 7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride offers a direct entry point to 3-substituted analogs that retain both the 7-chloro and 2-methyl substituents. This substitution pattern may confer improved environmental persistence or target binding relative to unsubstituted or differently substituted benzothiophenes. The documented purity benchmark (≥95%) ensures reliable performance in multistep synthetic sequences.

Exploration of Halogen-Bonding Interactions in Crystal Engineering and Supramolecular Chemistry

The presence of both chlorine and sulfonyl chloride functional groups on the benzothiophene core creates opportunities for directional non-covalent interactions. The 7-chloro substituent can participate in halogen bonding, while the sulfonyl group offers hydrogen bond acceptor capacity. This dual functionality may be exploited in the design of co-crystals or porous organic frameworks. The distinct substitution pattern of this analog differentiates its solid-state packing behavior from that of 5-chloro or unchlorinated benzothiophene sulfonyl chlorides.

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